molecular formula C14H17BF4O2 B8020419 4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester

Cat. No.: B8020419
M. Wt: 304.09 g/mol
InChI Key: HRNPTFCHXNZNGA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The primary mechanism of action for 4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzeneboronic acid

Uniqueness

4-Fluoro-3-(trifluoromethyl)benzylboronic acid pinacol ester is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals for their enhanced biological activity and metabolic stability.

Properties

IUPAC Name

2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O2/c1-12(2)13(3,4)21-15(20-12)8-9-5-6-11(16)10(7-9)14(17,18)19/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPTFCHXNZNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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